Cas no 20555-05-9 ((3aS,4aS,7aR,8R,9aR)-3-hydroxy-3-(hydroxymethyl)-4a,8-dimethyl-3,3a,4,4a,7a,8,9,9a-octahydroazuleno[6,5-b]furan-2,5-dione)
![(3aS,4aS,7aR,8R,9aR)-3-hydroxy-3-(hydroxymethyl)-4a,8-dimethyl-3,3a,4,4a,7a,8,9,9a-octahydroazuleno[6,5-b]furan-2,5-dione structure](https://pt.kuujia.com/scimg/cas/20555-05-9x500.png)
20555-05-9 structure
Nome do Produto:(3aS,4aS,7aR,8R,9aR)-3-hydroxy-3-(hydroxymethyl)-4a,8-dimethyl-3,3a,4,4a,7a,8,9,9a-octahydroazuleno[6,5-b]furan-2,5-dione
(3aS,4aS,7aR,8R,9aR)-3-hydroxy-3-(hydroxymethyl)-4a,8-dimethyl-3,3a,4,4a,7a,8,9,9a-octahydroazuleno[6,5-b]furan-2,5-dione Propriedades químicas e físicas
Nomes e Identificadores
-
- (3aS,4aS,7aR,8R,9aR)-3-hydroxy-3-(hydroxymethyl)-4a,8-dimethyl-3,3a,4,4a,7a,8,9,9a-octahydroazuleno[6,5-b]furan-2,5-dione
- Dihydroparthenin
- 6a-hydroxy-3,6,9a-trimethyl-3,3a,4,5,6,6a,9a,9b-octahydroazuleno[4,5-b]furan-2,9-dione
- Azuleno(4,5-b)furan-2,9-dione, 3,3a,4,5,6,6a,9a,9b-octahydro-6a-hydroxy-3,6,9a-trimethyl-, (3R,3aS,6S,6aS,9aS,9bR)-
- CHEMBL519097
- DTXSID10942740
- Hymenolin
- 10alphaH-Ambros-2-en-12-oic acid, 1,6beta-dihydroxy-4-oxo-,gamma-lactone
- Azuleno(4,5-b)furan-2,9-dione, 3,3a,4,5,6,6a,9a,9b-octahydro-6a-hydroxy-3,6,9a-trimethyl-, (3R-(3alpha,3abeta,6alpha,6abeta,9aalpha,9bbeta))-
- 20555-05-9
- C09481
-
- Inchi: InChI=1S/C15H20O4/c1-8-4-5-10-9(2)13(17)19-12(10)14(3)11(16)6-7-15(8,14)18/h6-10,12,18H,4-5H2,1-3H3/t8-,9+,10-,12+,14-,15+/m0/s1
- Chave InChI: OYBKYXUMZIXQDT-JWXRIFBJSA-N
- SMILES: CC1CCC2C(C(=O)OC2C3(C1(C=CC3=O)O)C)C
Propriedades Computadas
- Massa Exacta: 280.1311
- Massa monoisotópica: 264.13615911g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 19
- Contagem de Ligações Rotativas: 0
- Complexidade: 483
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 6
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.4
- Superfície polar topológica: 63.6Ų
Propriedades Experimentais
- PSA: 83.83
(3aS,4aS,7aR,8R,9aR)-3-hydroxy-3-(hydroxymethyl)-4a,8-dimethyl-3,3a,4,4a,7a,8,9,9a-octahydroazuleno[6,5-b]furan-2,5-dione Literatura Relacionada
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
4. Book reviews
-
5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
20555-05-9 ((3aS,4aS,7aR,8R,9aR)-3-hydroxy-3-(hydroxymethyl)-4a,8-dimethyl-3,3a,4,4a,7a,8,9,9a-octahydroazuleno[6,5-b]furan-2,5-dione) Produtos relacionados
- 2098121-46-9(5-(Indolin-1-ylsulfonyl)thiazol-2-amine)
- 2137587-57-4(4-chloro-1-2-(1-methylpyrrolidin-2-yl)ethyl-1H-pyrazol-3-amine)
- 897618-05-2(N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 2229537-92-0(4-2-fluoro-5-(trifluoromethyl)phenyloxane-2,6-dione)
- 799557-65-6(1-Cyclobutylpiperazine dihydrochloride)
- 87791-58-0(Benzyl 4-oxoazetidine-2-carboxylate)
- 2640955-10-6(1-methyl-3-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one)
- 619331-71-4(4,7-Dibromo-1H-pyrrolo[2,3-c]pyridine)
- 1806987-85-8(Ethyl 3-bromo-2-fluoro-4-nitrophenylacetate)
- 1794785-81-1(({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-fluorobenzoate)
Fornecedores recomendados
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente

Shandong Feiyang Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

Wuhan Comings Biotechnology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
CN Fornecedor
A granel
